molecular formula C14H16N2O2 B2882051 (1-methyl-1H-indol-3-yl)(morpholino)methanone CAS No. 625090-81-5

(1-methyl-1H-indol-3-yl)(morpholino)methanone

Cat. No. B2882051
M. Wt: 244.294
InChI Key: ZYHBSTBOJKSXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-indol-3-yl)(morpholino)methanone” contributes to its diverse applications in scientific research. More detailed information about its structure can be found on chemical databases .


Physical And Chemical Properties Analysis

“(1-methyl-1H-indol-3-yl)(morpholino)methanone” has specific physical and chemical properties, such as melting point, boiling point, and density . These properties can be found in more detail on chemical databases .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “(1-methyl-1H-indol-3-yl)(morpholino)methanone”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . In particular, a compound similar to “(1-methyl-1H-indol-3-yl)(morpholino)methanone” was found to inhibit the growth of HeLa, MCF-7, and HT-29 cancer cell lines .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives are known to possess antidiabetic properties . This suggests that “(1-methyl-1H-indol-3-yl)(morpholino)methanone” could potentially be used in the treatment of diabetes.

properties

IUPAC Name

(1-methylindol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-10-12(11-4-2-3-5-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBSTBOJKSXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-methyl-1H-indol-3-yl)(morpholino)methanone

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